3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
Overview
Description
3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a triazole ring fused with a pyridazine ring, with a phenyl group attached at the 3-position and a thiol group at the 6-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds have been found to interact with various target receptors, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Similar compounds have shown to induce apoptosis in cancer cells by upregulating p53, bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the bcl2 level . They have also demonstrated dual enzyme inhibition of PARP-1 and EGFR .
Biochemical Pathways
Similar compounds have shown to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . They have also exhibited potent urease inhibitory activities against certain microorganisms .
Action Environment
It’s worth noting that similar compounds have been reported to be very thermostable .
Biochemical Analysis
Biochemical Properties
3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their function and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation. It can also alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolite levels and metabolic flux. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazole with hydrazine derivatives, followed by cyclization with sulfur-containing reagents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetic acid, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole or pyridazine derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its pharmacological properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl[1,2,4]triazolo[3,4-b]thiadiazine
- 3-Phenyl[1,2,4]triazolo[4,3-a]pyrazine
- 3-Phenyl[1,2,4]triazolo[5,1-b]pyrimidine
Uniqueness
3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is unique due to the presence of both a thiol group and a fused triazole-pyridazine ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The thiol group enhances its ability to interact with proteins, while the fused ring system provides stability and specificity in its interactions with biological targets.
Properties
IUPAC Name |
3-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSRIRQNMXGKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213472 | |
Record name | 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7190-83-2 | |
Record name | 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7190-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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